1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one
Description
1-(3-Hydroxy-4-Methoxyphenyl)-3-Methylbutan-1-One (CAS: 99783-85-4) is a phenolic ketone with the molecular formula C₁₂H₁₆O₃ and a molar mass of 208.25 g/mol . It is a white crystalline solid with a boiling point of 356.7°C and a density of 1.077 g/cm³ . Key physicochemical properties include a flash point of 135.5°C, a refractive index of 1.519, and slight water solubility, though it dissolves readily in organic solvents like ethanol and chloroform .
The compound was first isolated from the brown alga Sargassum thunbergii, where it exists alongside structurally related resorcinol derivatives . Its crystal structure has been resolved using ShelXT and ShelXL software, confirming a planar aromatic ring system with a 3-methylbutanone side chain .
Properties
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)6-10(13)9-4-5-12(15-3)11(14)7-9/h4-5,7-8,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWAIIBXIPDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582808 | |
| Record name | 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99783-85-4 | |
| Record name | 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with a suitable alkylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Structural Variations and Properties
The bioactivity and physicochemical behavior of phenolic ketones are highly dependent on substituent positions (hydroxyl, methoxy, acetyl groups) and side-chain modifications. Below is a comparative analysis of 1-(3-Hydroxy-4-Methoxyphenyl)-3-Methylbutan-1-One and its analogs:
Impact of Substituent Positions on Properties
- Bioactivity : The presence of hydroxyl groups enhances hydrogen-bonding capacity, influencing receptor binding. For example, the 3-hydroxy-4-methoxy configuration in the target compound may confer antioxidant properties, while the 2-hydroxyphenyl analog (CAS: 19019-21-7) is utilized in drug synthesis due to its electron-rich aromatic system .
- Solubility : Methoxy groups increase hydrophobicity, whereas hydroxyl groups improve water solubility. The target compound’s slight water solubility contrasts with the more polar 1-(5-acetyl-2,4-dihydroxyphenyl) analog, which has two hydroxyl groups .
- Thermal Stability : The 4-methoxyphenyl derivative (CAS: 82938-20-3) has a lower boiling point (167°C at 25 Torr) compared to the target compound (356.7°C at 760 Torr), reflecting reduced intermolecular hydrogen bonding due to the absence of a hydroxyl group .
Biological Activity
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one, a compound belonging to the class of phenylpropanoids, has garnered attention for its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H16O3
- CAS Number: 99783-85-4
This compound features a hydroxy group and a methoxy group on a phenyl ring, along with a butanone side chain. Its synthesis typically involves alkylation reactions, such as the reaction of 3-hydroxy-4-methoxybenzaldehyde with an alkylating agent in the presence of a base like potassium carbonate.
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties . Its ability to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in various diseases. A study highlighted its effectiveness in reducing oxidative damage in cellular models, suggesting potential applications in preventing oxidative stress-related conditions .
Anti-inflammatory and Anticancer Properties
The compound has also been investigated for its anti-inflammatory and anticancer activities:
- Anti-inflammatory Effects: It has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.
- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, it was found to significantly increase apoptotic cell populations in HL-60 leukemia cells when treated with specific concentrations . The mechanism involves the activation of caspases, particularly caspase-3, which is crucial for the execution phase of apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging: The presence of hydroxyl and methoxy groups enhances its ability to donate electrons and neutralize free radicals.
- Caspase Activation: The compound's role in activating caspases leads to programmed cell death in cancer cells, highlighting its potential as an anticancer agent.
- Modulation of Signaling Pathways: It may influence key signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | , |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Anticancer | Induction of apoptosis in HL-60 cells |
Relevant Research Studies
- Antioxidant Properties Study : A comprehensive analysis revealed that the compound effectively scavenges free radicals and reduces oxidative stress markers in vitro.
- Anti-inflammatory Mechanism : Research demonstrated that treatment with this compound significantly lowered levels of TNF-alpha and IL-6 in cellular models.
- Apoptosis Induction : A study on HL-60 cells showed that exposure to varying concentrations led to increased rates of apoptosis, confirming its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
